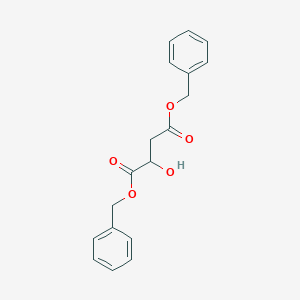

Dibenzyl 2-hydroxybutanedioate

Cat. No. B1626783

Key on ui cas rn:

56977-10-7

M. Wt: 314.3 g/mol

InChI Key: RWMHFANJOASIHT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06369146B1

Procedure details

Dibenzyl-DL-malate was prepared using the method of Lee et al, J. Chem. Soc. Perkin Trans. I, 1995, 2877. To a three-neck 1 L round-bottomed flask equipped with a reflux condenser, Dean-Stark trap, thermocouple and mechanical stirrer, were added DL-malic acid (81.96 g), benzyl alcohol (132.0 g), toluene (620 mL) and p-toluene-sulfonic acid (1.165 g). The mixture was placed under nitrogen and heated to reflux. At 100° C., two phases started to collect in the Dean-Stark trap. After 2 hr, the reaction temperature was increased to 105° C. for 1.5 hr. The crude product was neutralized with saturated sodium bicarbonate and poured into a separatory funnel. The organic layer was washed with saturated sodium bicarbonate twice, washed once with water, and dried over magnesium sulfate. The toluene was removed via rotary evaporation. Two-thirds of the crude product were purified via column chromatography (20% ethyl acetate in hexane eluent). Residual benzyl alcohol was removed via vacuum distillation to give a low viscosity, clear, colorless oil with no detectable odor (49.9 g, 28% yield).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH2:10](O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21](S(O)(=O)=O)=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:28][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:6])[OH:3])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

81.96 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

132 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

1.165 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

620 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a three-neck 1 L round-bottomed flask equipped with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect in the Dean-Stark trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with saturated sodium bicarbonate twice

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene was removed via rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two-thirds of the crude product were purified via column chromatography (20% ethyl acetate in hexane eluent)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Residual benzyl alcohol was removed via vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a low viscosity

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC(C(O)CC(=O)OCC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 28% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |